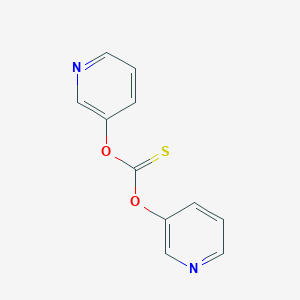

Bis(pyridin-3-yloxy)methanethione

Description

Bis(pyridin-3-yloxy)methanethione is a sulfur-containing heterocyclic compound featuring two pyridin-3-yloxy groups attached to a central methanethione core. The compound’s design suggests applications in medicinal chemistry, particularly in enzyme inhibition or metal-binding roles, given the reactivity of the thione group and the pyridine moieties’ capacity for hydrogen bonding and coordination .

Properties

IUPAC Name |

dipyridin-3-yloxymethanethione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJDBTBSHNUWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC(=S)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pyridin-3-yloxy)methanethione can be achieved through the reaction of pyridin-3-ol with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:

- Pyridin-3-ol is reacted with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

- The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(pyridin-3-yloxy)methanethione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanethione moiety to a methylene group.

Substitution: The pyridin-3-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Methylene derivatives.

Substitution: Various substituted pyridin-3-yloxy derivatives.

Scientific Research Applications

Coordination Chemistry

Metal Complexation

The compound has been studied for its ability to form complexes with transition metals. These complexes can exhibit interesting properties such as enhanced stability and unique electronic characteristics. For instance, the coordination of bis(pyridin-3-yloxy)methanethione with copper(II) ions has shown promising results in catalyzing reactions and stabilizing metal ions in solution.

Case Study : A study demonstrated the formation of stable copper complexes with this compound, which were characterized using UV-Vis spectroscopy and X-ray diffraction techniques. The resulting complexes exhibited distinct electronic transitions, indicating potential applications in photochemical processes .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes.

Case Study : In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential use as a lead compound in the development of new antimicrobial agents .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic disorders.

Findings : Preliminary studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, presenting opportunities for therapeutic development against diseases like diabetes and obesity.

Materials Science

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in the synthesis of functional materials, such as polymers and nanomaterials.

Application Example : Researchers have explored the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical properties. Such materials could find applications in coatings, adhesives, and composite materials where enhanced performance is required .

Comparative Data Table

Mechanism of Action

The mechanism of action of bis(pyridin-3-yloxy)methanethione involves its interaction with molecular targets such as enzymes or receptors. The pyridin-3-yloxy groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The central methanethione moiety can also participate in redox reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues from the Catalog of Pyridine Compounds (2017) include:

Comparison :

- Bis(pyridin-3-yloxy)methanethione differs from the above in its oxygen-linked pyridine rings and thione group , which may confer distinct electronic and steric properties. Methoxy or chloro substituents in analogues enhance lipophilicity or metabolic stability, whereas the thione group in this compound could facilitate metal chelation or redox activity .

Physicochemical Properties

Lipophilicity and Solubility

- Lipophilicity: Compounds like sulfinylbis[(2,4-dihydroxyphenyl)methanethione] (STB) exhibit variable retention times in HPLC/HPTLC systems, influenced by substituents. Methanethione derivatives with polar groups (e.g., hydroxy, morpholino) show reduced logP values, enhancing aqueous solubility .

- Thione Reactivity : The thione group in this compound may undergo tautomerism or act as a nucleophile, similar to 3-hydroxypyridin-2-thione, which binds zinc in histone deacetylase inhibitors .

Enzyme Inhibition

- Cholinesterase Inhibition : STB-derived compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range. The pyridine and thione groups likely contribute to π-π stacking and active-site interactions .

- Antitrypanosomal Activity: Morpholin-4-yl (phenyl)methanethione derivatives exhibit weak trypanocidal activity (IC₅₀ > 400 µM) but notable toxicity against Artemia salina (LC₅₀ = 214 µM), suggesting selective cytotoxicity .

Cytotoxicity Mechanisms

- Protein Binding : The SRB assay () measures cellular protein content via sulforhodamine B staining, a method applicable to evaluating this compound’s cytotoxicity. Thione-containing compounds may disrupt protein folding or metal-dependent enzymes .

Comparative Analysis Table

Biological Activity

Bis(pyridin-3-yloxy)methanethione is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound features a central methanethione group flanked by two pyridin-3-yloxy moieties, which may contribute to its reactivity and interaction with biological systems. This article reviews the current understanding of its biological activity, focusing on its antibacterial, anticancer properties, and interactions with biomolecules.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- Two pyridine rings

- A methanethione functional group

Antibacterial Activity

Research indicates that compounds containing pyridine rings often exhibit significant antibacterial properties. In particular, studies on related pyridine derivatives have shown that modifications in the substituents can enhance their efficacy against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

Note: Specific MIC values for this compound are yet to be established.

Anticancer Activity

Preliminary studies have shown that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

| Cell Line | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| U937 (leukemia) | 50 | 45% |

| Hs27 (normal fibroblast) | 50 | 10% |

The growth inhibition effect was found to be dose-dependent, indicating that higher concentrations lead to greater cell death in cancerous cells while sparing normal cells to some extent.

The biological activity of this compound may be attributed to its ability to interact with cellular components such as DNA and proteins. Studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

- Study on Anticancer Properties : A study conducted on U937 leukemia cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 72 hours of exposure. The IC50 value was determined to be approximately 46.5 µg/mL, showcasing its potential as an anticancer agent .

- Antibacterial Testing : In a separate evaluation of antibacterial efficacy, derivatives of similar pyridine-containing compounds were tested against Gram-positive and Gram-negative bacteria. Although specific data for this compound is pending, the observed trends suggest that modifications in the ligand structure can enhance antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.